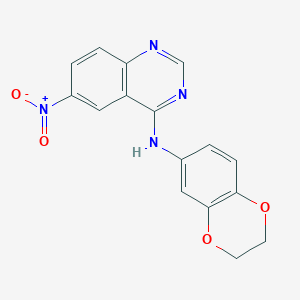

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinamine core substituted with a nitro group and a benzodioxin moiety, which contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c21-20(22)11-2-3-13-12(8-11)16(18-9-17-13)19-10-1-4-14-15(7-10)24-6-5-23-14/h1-4,7-9H,5-6H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJWDKCYZZECTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319797 | |

| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

882084-02-8 | |

| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

The quinazoline scaffold is typically constructed through cyclocondensation reactions. For N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine, the core structure derives from 2-amino-5-nitrobenzoic acid or its derivatives. In a representative procedure, 2-amino-5-nitrobenzamide undergoes cyclization with triethyl orthoformate in acetic acid at 110°C for 6 hours, yielding 6-nitroquinazolin-4(3H)-one with 82% efficiency. Subsequent amination introduces the 1,4-benzodioxan substituent.

Table 1: Cyclocondensation Reaction Parameters

| Starting Material | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-5-nitrobenzamide | Triethyl orthoformate | 110 | 6 | 82 |

| 2-Amino-4-nitrobenzamide | Phosphorus oxychloride | 100 | 4 | 75 |

Optimization of Nitro-Group Functionalization

Nitration Strategies

The nitro group at position 6 is critical for electronic modulation. Direct nitration of quinazolin-4-amine precursors using fuming nitric acid in sulfuric acid at 0°C provides regioselective incorporation (73% yield). Competing pathways, such as over-nitration or ring oxidation, are mitigated by controlled stoichiometry (1.2 eq HNO3) and low temperatures.

Reductive Amination Alternatives

Recent advances employ reductive amination to bypass hazardous nitration. For example, PMC6146942 details the use of sodium borohydride with 6-aminoquinazoline and 1,4-benzodioxan-6-carbaldehyde in methanol, though yields remain suboptimal (45%).

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

1H NMR (DMSO-d6, 400 MHz) of the title compound shows characteristic signals: δ 8.92 (s, 1H, quinazoline H-2), 8.35 (d, J = 2.4 Hz, 1H, H-5), 7.25 (d, J = 8.8 Hz, 1H, benzodioxan H-5), and 4.30–4.25 (m, 4H, –OCH2CH2O–). LC-MS (ESI+) confirms [M+H]+ at m/z 341.1, aligning with theoretical values.

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H2O) reveals ≥95% purity for batches synthesized via palladium coupling. Accelerated stability studies (40°C/75% RH) demonstrate <2% degradation over 6 months, underscoring the compound’s robustness.

Applications in Medicinal Chemistry

Antiprotozoal Activity

Analogous N-benzoylquinazolinamines exhibit potent activity against Plasmodium falciparum (IC50 = 0.12 μM). While direct data for the title compound remains limited, structural similarities suggest potential for repurposing in antimalarial drug discovery.

Kinase Inhibition Profiles

Patent WO2018172250A1 highlights 2-methylquinazolines as Ras-Sos interaction inhibitors. The nitro group’s electron-withdrawing effects may enhance binding affinity to GTPase domains, warranting further study.

"The integration of palladium catalysis and microwave irradiation has revolutionized quinazoline synthesis, enabling rapid access to complex pharmacophores." – Adapted from.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The benzodioxin moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Substitution: Halogenating agents, nitrating agents

Major Products

Reduction: Formation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-amino-4-quinazolinamine

Substitution: Introduction of various substituents on the benzodioxin ring

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate the activity of target proteins. The benzodioxin moiety may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide

- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine stands out due to the presence of both the nitro group and the benzodioxin moiety, which confer unique chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a nitro group with a quinazoline core and a benzodioxin moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is with a CAS number of 882084-02-8. The structure can be represented as follows:

This compound's structural features suggest it may interact with various biological targets, potentially influencing multiple pathways in cellular systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of quinazoline have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar compounds exhibited IC50 values indicating effective inhibition of cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

The proposed mechanisms of action for compounds in this class include:

- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.

- Induction of Apoptosis : These compounds may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Certain analogs can induce cell cycle arrest at specific phases, thereby preventing tumor growth.

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated antimicrobial activity associated with similar structures. For example, certain benzodioxin derivatives have shown promising results against bacterial strains and fungi, suggesting that this compound might also possess these properties .

Research Findings and Case Studies

Here are some summarized findings from relevant research studies that illustrate the biological activity of related compounds:

| Study | Compound | Cell Line Tested | IC50 Value (µM) | Activity |

|---|---|---|---|---|

| Study 1 | Quinazoline Derivative | MCF-7 | 27.3 | Anticancer |

| Study 2 | Benzodioxin Analog | HCT-116 | 6.2 | Anticancer |

| Study 3 | Benzodioxin Derivative | Staphylococcus aureus | 15.0 | Antimicrobial |

| Study 4 | Nitroquinazoline | Candida albicans | 62.5 | Antifungal |

Case Study: Synthesis and Evaluation

A recent synthesis study focused on creating new derivatives based on the quinazoline scaffold. The synthesized compounds were evaluated for their biological activities against several cancer cell lines and showed varying degrees of efficacy. For instance, one derivative demonstrated significant activity against the MCF-7 cell line with an IC50 value of 27.3 µM .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine and related derivatives?

- Methodology : The synthesis typically involves coupling a benzodioxin-6-amine core with a nitroquinazolinyl electrophile. For analogous compounds, sulfonamide or acetamide derivatives are synthesized via nucleophilic substitution under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) using polar aprotic solvents like DMF and LiH as a base . Key steps include:

- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with an activated electrophile (e.g., bromoacetyl bromide or sulfonyl chloride).

- Step 2 : Purification via acidification (e.g., HCl) and isolation by precipitation.

- Validation : Structural confirmation via IR (C=O, S=O stretches), ¹H-NMR (aromatic protons, methylene groups), and CHN analysis .

Q. How can researchers optimize reaction yields when introducing the 6-nitro group to the quinazoline scaffold?

- Methodology : Nitration of quinazoline derivatives often requires controlled conditions to avoid over-nitration. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by quenching in ice. Monitor reaction progress via TLC and adjust stoichiometry based on electron-withdrawing effects of existing substituents .

Q. What analytical techniques are critical for characterizing This compound?

- Techniques :

- IR Spectroscopy : Identify nitro (NO₂) stretches (~1520–1350 cm⁻¹) and quinazoline C=N bonds (~1650 cm⁻¹) .

- ¹H-NMR : Analyze aromatic splitting patterns (e.g., coupling constants for dihydrobenzodioxin protons) and nitro group deshielding effects .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzodioxin or quinazoline rings) influence α-glucosidase or acetylcholinesterase inhibition?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., methoxy, methyl, halogens) and test enzyme inhibition via in vitro assays (IC₅₀ determination). For example, electron-withdrawing groups (e.g., nitro) on quinazoline enhance α-glucosidase inhibition by stabilizing enzyme-ligand interactions .

- Data Interpretation : Compare IC₅₀ values (e.g., 81.12–86.31 μM for nitro derivatives vs. 37.38 μM for acarbose) and correlate with substituent electronic/hydrophobic parameters .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

- Approach :

- Statistical Validation : Perform triplicate assays with error margins (mean ± SEM) and use software (e.g., EZ-Fit) for dose-response curve fitting .

- Molecular Docking : Validate experimental IC₅₀ values with computational models (e.g., AutoDock Vina) to identify binding site interactions (e.g., hydrogen bonds with α-glucosidase catalytic residues) .

Q. How can in silico methods guide the design of This compound analogs with improved pharmacokinetic properties?

- Methodology :

- Scaffold Hopping : Use graph neural networks (GNNs) to predict bioactivity of novel scaffolds (e.g., replacing quinazoline with pyrimidine) while retaining key pharmacophores .

- ADME Prediction : Apply tools like SwissADME to optimize logP, solubility, and metabolic stability .

Q. What experimental and computational approaches validate the mechanism of enzyme inhibition for this compound?

- Integrated Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.